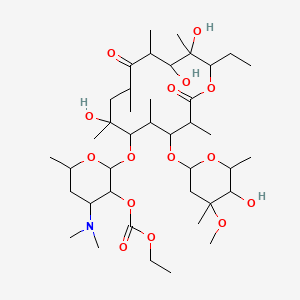

Erythromycin, ethyl carbonate

Description

Historical Evolution of Macrolide Antibiotic Modifications for Enhanced Biopharmaceutical Properties

The history of macrolide antibiotics is characterized by continuous evolution through chemical modification to address the shortcomings of the first-generation compound, Erythromycin (B1671065) A. wikipedia.orgnih.gov Initial research efforts were driven by two major deficiencies: its instability in the acidic environment of the stomach and its intensely bitter taste, which posed significant compliance issues, especially in pediatric patients. scirp.orgnih.govscispace.com

The degradation of Erythromycin A in gastric acid leads to the formation of inactive spiroketal compounds, significantly reducing its oral bioavailability. scirp.orgucl.ac.be To circumvent this, early strategies included the development of acid-resistant tablet coatings and, more importantly, the synthesis of prodrugs. journals.co.zascispace.comresearchgate.net These prodrugs are typically salts or esters of the parent molecule. nih.govscielo.br

This drive for improved compounds led to the second generation of macrolides, such as clarithromycin (B1669154) and azithromycin (B1666446), which were synthesized by chemically altering the Erythromycin A molecule. wikipedia.orgnih.gov These modifications successfully enhanced acid stability and improved pharmacokinetic properties. nih.govmdpi.com For instance, modifications at the C-6 hydroxyl group or the C-9 ketone were found to inhibit the internal cyclization reactions responsible for acid-catalyzed degradation. copbela.orgresearchgate.net The development of these derivatives, including various esters like the ethyl succinate (B1194679), stearate (B1226849), and ethyl carbonate, represented a pivotal step in optimizing macrolide therapy, making them more palatable and better absorbed. journals.co.zascispace.compatsnap.com

Rationale for Prodrug Derivatization of Erythromycin A, Focusing on Esterification Strategies

The primary motivation for creating prodrugs of Erythromycin A is to overcome its inherent physicochemical liabilities, namely its acid instability and bitter taste. scirp.orgscielo.brnih.gov Erythromycin A is highly susceptible to degradation in acidic conditions, such as those found in the stomach. ucl.ac.bemdpi.com This degradation involves an intramolecular cyclization reaction between the C-9 ketone and hydroxyl groups at the C-6 and C-12 positions, resulting in the formation of bacteriologically inactive anhydroerythromycin A. scirp.orgresearchgate.net This process significantly diminishes the amount of active drug that reaches the small intestine for absorption. journals.co.za

Esterification at the 2'-hydroxyl group of the desosamine (B1220255) sugar is a key prodrug strategy to address these issues. researchgate.net This modification masks the functional group, leading to several benefits:

Taste Masking: The parent Erythromycin A is notoriously bitter. scirp.orgnih.gov Ester prodrugs, such as Erythromycin Ethyl Carbonate, are often virtually tasteless, which is a critical advantage for liquid formulations intended for children. journals.co.zanih.gov

Improved Acid Stability: While the ester linkage itself does not inherently protect the entire molecule from acid, the resulting prodrugs are formulated to be more acid-stable. journals.co.za They are designed to pass through the stomach intact before being absorbed in the small intestine. journals.co.zapatsnap.com

Prodrug Bioactivation: Ester prodrugs are biologically inactive. scielo.br After absorption from the gastrointestinal tract, they are designed to be rapidly hydrolyzed by esterase enzymes present in the bloodstream, releasing the active Erythromycin A base to exert its antibacterial effect. journals.co.zascielo.brnih.gov

Erythromycin Ethyl Carbonate is an example of such a 2'-ester. journals.co.zaontosight.ai It is absorbed intact and must be systemically hydrolyzed to become active. journals.co.za This strategy effectively bypasses the destructive acidic environment of the stomach, ensuring that a greater proportion of the administered dose becomes bioavailable as the active parent drug.

Positioning of Erythromycin Ethyl Carbonate as a Subject of Academic Chemical and Biopharmaceutical Research

Erythromycin Ethyl Carbonate is recognized in scientific literature as a specific ester prodrug of Erythromycin A, developed to enhance its biopharmaceutical properties. journals.co.zaontosight.ai Its primary role is in pediatric formulations due to its tasteless nature, which improves patient adherence. journals.co.za

Research on erythromycin esters, including the ethyl carbonate derivative, focuses on their stability and hydrolysis kinetics. Studies have shown that these esters are more stable than the base form and are designed to be absorbed intact from the small intestine before being hydrolyzed systemically to release the active erythromycin base. journals.co.za The ethyl carbonate ester, alongside the ethyl succinate ester, is noted for being particularly acid-stable. journals.co.za

In the broader context of erythromycin modifications, the ethyl carbonate is part of a family of 2'-esters. The synthesis of such compounds involves the reaction of Erythromycin A with an appropriate carbonate-forming reagent. While specific synthetic routes for Erythromycin Ethyl Carbonate are detailed in chemical literature, a related compound, Erythromycin A 11,12-cyclic carbonate, is synthesized by reacting Erythromycin A with ethylene (B1197577) carbonate. researchgate.netjst.go.jpgoogle.com This highlights the chemical versatility of the erythromycin scaffold.

The table below summarizes some of the key chemical and physical properties of Erythromycin Ethyl Carbonate, derived from computational models and databases.

| Property | Value | Unit | Source |

| Molecular Formula | C40H71NO15 | Cheméo chemeo.com | |

| Molecular Weight | 806.0 | g/mol | PubChem nih.gov |

| logPoct/wat (Octanol/Water Partition Coefficient) | 2.966 | Cheméo chemeo.com | |

| log10WS (Water Solubility) | -5.97 | Cheméo chemeo.com | |

| Enthalpy of Fusion (ΔfusH°) | 105.10 | kJ/mol | Cheméo chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 208.79 | kJ/mol | Cheméo chemeo.com |

This data is based on calculated properties and provides a theoretical profile of the compound.

The research positions Erythromycin Ethyl Carbonate as a successful, albeit older, example of prodrug design aimed at solving specific formulation and bioavailability challenges of the parent antibiotic.

Overview of Current Research Trajectories in Erythromycin Prodrug Chemistry

Current research in erythromycin chemistry continues to build on the foundational principles of prodrug design, while exploring novel strategies to overcome modern challenges like antibiotic resistance. The field is moving beyond simple esterification towards more complex and targeted approaches.

One major trajectory is the development of new generations of macrolides, such as ketolides, which are semi-synthetic derivatives designed to be effective against macrolide-resistant bacterial strains. nih.govresearchgate.net These modifications often involve significant changes to the macrolactone ring, such as removing the cladinose (B132029) sugar, which was once thought essential for activity. acs.org

Another area of active research involves creating hybrid or conjugate molecules. For example, researchers are developing conjugates of erythromycin that are linked via pH-degradable bonds, such as hydrazones. researchgate.netnih.gov These conjugates are designed to improve acid stability and can be attached to delivery systems that release the active drug specifically at the slightly acidic pH of an infection site, potentially reducing systemic side effects. researchgate.netnih.gov

Furthermore, there is a significant effort to re-engineer macrolides to be effective against Gram-negative pathogens, a traditional weakness of this antibiotic class. acs.org This involves substantial physicochemical property changes, such as removing lipophilic groups and introducing amine functionalities to create polycationic molecules capable of penetrating the outer membrane of Gram-negative bacteria. acs.org These advanced synthetic approaches, which can involve building the macrolide scaffold from scratch rather than relying on semi-synthesis from Erythromycin A, allow for the creation of novel structures that would otherwise be inaccessible. acs.org These efforts represent a shift from merely improving bioavailability to fundamentally expanding the utility and efficacy of the macrolide class.

Properties

CAS No. |

7218-80-6 |

|---|---|

Molecular Formula |

C40H71NO15 |

Molecular Weight |

806.0 g/mol |

IUPAC Name |

[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] ethyl carbonate |

InChI |

InChI=1S/C40H71NO15/c1-15-27-40(11,48)32(43)22(5)29(42)20(3)18-38(9,47)34(56-36-31(55-37(46)50-16-2)26(41(12)13)17-21(4)51-36)23(6)30(24(7)35(45)53-27)54-28-19-39(10,49-14)33(44)25(8)52-28/h20-28,30-34,36,43-44,47-48H,15-19H2,1-14H3 |

InChI Key |

BSUQCLSFQSUNED-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)OCC)(C)O)C)C)O)(C)O |

Origin of Product |

United States |

Synthetic Chemistry and Structural Elucidation of Erythromycin Ethyl Carbonate

Methodologies for the Chemical Synthesis of Erythromycin (B1671065) Ethyl Carbonate

The primary method for synthesizing erythromycin ethyl carbonate is through the esterification of erythromycin. This process involves the reaction of the hydroxyl group at the 2'-position of the desosamine (B1220255) sugar of erythromycin with an ethyl carbonate-forming reagent.

Esterification is a key reaction in the synthesis of erythromycin ethyl carbonate. One common approach involves reacting erythromycin with ethyl chlorocarbonate. Another established method is the reaction of erythromycin with ethylene (B1197577) carbonate in an inert solvent. google.com The reaction time can be significantly long, sometimes requiring heating at reflux for extended periods, such as 18 hours, to achieve satisfactory yields. google.com

The reaction progress can be monitored using techniques like thin-layer chromatography or high-performance liquid chromatography (HPLC) to determine the point at which the starting material has been consumed. googleapis.com

The choice of catalysts and solvents is crucial for the efficient synthesis of erythromycin ethyl carbonate.

Catalysts: The esterification reaction is often accelerated by the presence of a catalyst. Inorganic bases are particularly effective, with anhydrous potassium carbonate being a highly preferred catalyst. google.comgoogle.com Other inorganic bases such as sodium or potassium hydroxide (B78521), sodium carbonate, and lithium carbonate can also be employed. google.com Organic bases, especially tertiary amines like triethylamine, are also utilized to facilitate the reaction. google.comnih.gov In some synthetic routes, peptide-based catalysts have been explored to achieve site-selective acylation of erythromycin. nih.gov

Solvents: Inert solvent media are essential for the reaction. Aromatic hydrocarbon solvents like benzene, toluene, and xylene are preferred due to their excellent results. google.com Other solvents such as diethyl carbonate itself, which is a component of some erythromycin intramuscular injections, can also be part of the synthetic considerations. atamanchemicals.comatamanchemicals.com Dichloromethane and N,N-dimethylformamide have also been used in related synthesis of erythromycin derivatives. googleapis.com The selection of the solvent can influence the reaction time; for instance, using ether as a solvent may necessitate a longer reaction period to obtain good yields. google.com

The following table summarizes the catalysts and solvents commonly used in the synthesis of erythromycin derivatives.

| Role | Examples | Reference |

| Catalysts | Anhydrous potassium carbonate, Sodium hydroxide, Potassium hydroxide, Sodium carbonate, Lithium carbonate, Triethylamine, Peptide-based catalysts | google.comgoogle.comnih.gov |

| Solvents | Benzene, Toluene, Xylene, Dichloromethane, N,N-dimethylformamide, Diethyl carbonate | google.comgoogleapis.comatamanchemicals.comatamanchemicals.com |

By-products can arise from reactions at other hydroxyl groups on the erythromycin molecule or from degradation of the macrolide ring under the reaction conditions. Purification steps are therefore necessary to remove unreacted starting materials and by-products.

Advanced Purification and Isolation Techniques for Research-Grade Erythromycin Ethyl Carbonate

Obtaining research-grade erythromycin ethyl carbonate requires rigorous purification and isolation methods to remove impurities, unreacted reagents, and by-products.

Common purification techniques include:

Crystallization: The final product is often isolated as a crystalline solid. For example, after the reaction, a gummy residue can be dissolved in a solvent like ether, from which erythromycin carbonate crystallizes as a fine white powder. google.com Recrystallization from a suitable solvent system, such as toluene-hexane, can be used to further purify the compound. tandfonline.com

Solvent Extraction: This technique is widely used to separate the product from the reaction mixture. googleapis.comresearchgate.net The choice of solvent is critical for efficient extraction.

Chromatography: Column chromatography is a powerful method for separating the desired compound from a mixture. googleapis.comnih.gov Silica (B1680970) gel is a common stationary phase, and the mobile phase is selected based on the polarity of the compounds to be separated. tandfonline.com High-performance liquid chromatography (HPLC) is another crucial technique for both purification and analysis of the final product. frontiersin.orgnih.gov

Filtration: Following crystallization or precipitation, filtration is used to separate the solid product from the liquid phase. google.comnih.gov

The purification process may involve multiple steps to achieve the desired purity. For example, a crude product might first be subjected to extraction, followed by crystallization and then potentially column chromatography for final polishing. googleapis.com

Spectroscopic and Spectrometric Characterization for Structural Confirmation

A combination of spectroscopic and spectrometric techniques is essential to confirm the chemical structure of erythromycin ethyl carbonate and to ensure its purity.

These methods include:

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the addition of the ethyl carbonate group. nist.govnih.gov

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. The presence of the carbonate group will give a characteristic absorption band in the IR spectrum. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used for the quantitative analysis of erythromycin and its derivatives. jfda-online.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of erythromycin derivatives. researchgate.net Both ¹H and ¹³C NMR are used to provide a complete picture of the molecular structure. rsc.org

Specifically for erythromycin ethyl carbonate, NMR is crucial for confirming that the esterification has occurred at the intended 2'-hydroxyl group of the desosamine sugar. This is achieved by analyzing the chemical shifts and coupling constants of the protons and carbons in the vicinity of the modification site. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable for unambiguously assigning the signals and confirming the position of the ethyl carbonate group. veeprho.commagritek.com The changes in the chemical shifts of the protons and carbons of the desosamine sugar moiety, particularly at the C-2' position, provide definitive evidence of successful esterification at that site.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization. For erythromycin ethyl carbonate, mass spectrometric data has been crucial in confirming its formation and understanding its structural components.

Early mass spectrometric analysis of what was identified as erythromycin carbonate determined its molecular weight to be approximately 760. google.com This analysis was conducted using a high-resolution mass spectrometer with the sample introduced via a direct solid introduction device. google.com The instrument was operated at an ionization potential of 70 electron volts. google.com The molecular ion peak (M+), representing the intact molecule minus one electron, is a key piece of data for molecular weight determination. google.com

The fragmentation pattern of erythromycin derivatives in mass spectrometry is well-characterized and provides significant structural information. The fragmentation of macrolide antibiotics like erythromycin typically involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties. pnas.org In the case of erythromycin A, common fragments correspond to the loss of the cladinose (B132029) sugar and the desosamine sugar. researchgate.netresearchgate.net This predictable fragmentation is a valuable tool in identifying the core macrolide structure and the attached sugars.

For erythromycin A, electrospray ionization tandem mass spectrometry (ESI-MS/MS) studies have shown that the protonated molecule readily loses its sugar units. The loss of the cladinose sugar is a common fragmentation pathway. researchgate.netresearchgate.net Further fragmentation of the macrolide ring can then occur. While specific fragmentation data for erythromycin ethyl carbonate is not extensively detailed in publicly available literature, the general principles of macrolide fragmentation would apply. The fragmentation would be expected to show losses corresponding to the ethyl carbonate group, the desosamine sugar, and the cladinose sugar, providing confirmation of the successful derivatization.

Table 1: Mass Spectrometry Data for Erythromycin Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Notes |

| Erythromycin A | 734 [M+H]⁺ | 576, 158 | Loss of cladinose sugar (158 Da) to yield the aglycone with desosamine (m/z 576). |

| Erythromycin Carbonate | ~760 [M]⁺ | Not specified | Molecular weight determined by early mass spectrometry. google.com |

This table is generated based on data from multiple sources and illustrates the typical fragmentation of erythromycin A as a reference for the expected fragmentation of its derivatives.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Qualitative Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the qualitative analysis of chemical compounds, providing information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the different functional groups in a molecule by measuring the absorption of infrared radiation at various frequencies. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a "molecular fingerprint."

The IR spectrum of erythromycin ethyl carbonate exhibits characteristic absorption bands that confirm the presence of its key structural features. An early analysis of erythromycin carbonate reported a series of distinguishable bands in a chloroform (B151607) solution. google.com The spectrum of erythromycin itself shows characteristic peaks for O-H stretching, C-H stretching, and a strong absorption from the C=O (carbonyl) group of the lactone ring. researchgate.net The introduction of the ethyl carbonate group would introduce additional characteristic C=O and C-O stretching vibrations.

The NIST WebBook provides a reference IR spectrum for erythromycin, ethyl carbonate. This spectrum displays prominent absorption bands indicative of its complex structure.

Table 2: Infrared (IR) Absorption Bands for Erythromycin Ethyl Carbonate

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3480 | O-H Stretching (hydroxyl groups) |

| ~2970, ~2940 | C-H Stretching (alkyl groups) |

| ~1735 | C=O Stretching (lactone and carbonate carbonyls) |

| ~1460 | C-H Bending (alkyl groups) |

| ~1380 | C-H Bending (alkyl groups) |

| ~1250 | C-O Stretching (ester, ether, carbonate) |

| ~1165 | C-O Stretching (ester, ether) |

| ~1050 | C-O Stretching (ether, alcohol) |

This table is based on the general appearance of the IR spectrum of erythromycin ethyl carbonate and typical IR absorption frequencies for the functional groups present. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule. Erythromycin and its derivatives have a relatively weak UV absorbance because they lack extensive chromophores. core.ac.ukindiaenvironmentportal.org.in

The main erythromycin structure does not possess a strong UV-absorbing chromophore. Consequently, detection by UV spectroscopy can be challenging and is often performed at low wavelengths, such as around 200-215 nm, where the carbonyl groups and other functionalities contribute to absorbance. core.ac.ukindiaenvironmentportal.org.in Some studies also report a weak absorption maximum for erythromycin at around 280-285 nm. researchgate.net The introduction of the ethyl carbonate group is not expected to significantly alter the UV-Vis spectrum in the higher wavelength region, as it does not introduce a new chromophore that absorbs strongly in the 200-800 nm range. Therefore, the UV-Vis spectrum of erythromycin ethyl carbonate would be very similar to that of the parent erythromycin molecule.

Chemical Degradation Pathways and Stability Profiling of Erythromycin Ethyl Carbonate

Acid-Catalyzed Degradation Mechanisms and Kinetics

A significant drawback of erythromycin (B1671065) A is its pronounced instability in acidic environments, such as the stomach, leading to rapid inactivation. nih.gov The acid-catalyzed degradation is a primary focus of stability studies for erythromycin and its derivatives. The fundamental mechanism involves intramolecular cyclization reactions. uomus.edu.iqresearchgate.net In acidic aqueous media, erythromycin A undergoes rapid degradation via intramolecular dehydration to form inactive products. nih.gov The esterification at the 2''-hydroxyl group, as in erythromycin ethyl carbonate, is a strategy employed to enhance acid stability. uomus.edu.iq

A detailed kinetic study of the acidic degradation of erythromycin A and a similar prodrug, erythromycin A 2'-ethyl succinate (B1194679), revealed that the degradation pathway involves the slow loss of the cladinose (B132029) sugar. nih.gov The pH is a critical determinant of the degradation rate, with increased conversion rates at lower pH values. researchgate.net

Under acidic conditions, erythromycin A degradation leads to the formation of several key products. The process initiates with an intramolecular ketal formation involving the C-9 ketone, the C-6 hydroxyl group, and the C-12 hydroxyl group. uomus.edu.iq This leads to the formation of biologically inactive hemiketals and spiroketals. researchgate.net

The primary degradation products identified are anhydroerythromycin A and an erythromycin A enol ether. nih.govresearchgate.netresearchgate.net Anhydroerythromycin A is formed through an internal dehydration of an erythromycin A-6,9-hemiketal intermediate. researchgate.netnih.gov This compound is antibacterially inactive and has been implicated in unwanted drug-drug interactions by inhibiting drug oxidation in the liver. researchgate.net Concurrently, the erythromycin A-6,9-hemiketal can establish an equilibrium with the erythromycin A enol ether. researchgate.net

Studies on erythromycin A and erythromycin A 2'-ethyl succinate have shown that both the enol ether and anhydroerythromycin are in equilibrium with the parent compound, acting as inactive reservoirs. nih.gov The ultimate degradation pathway is the slower hydrolysis of the glycosidic bond, leading to the loss of the cladinose sugar. nih.gov

Table 1: Major Acid-Catalyzed Degradation Products of Erythromycin A

| Degradation Product | Formation Pathway | Biological Activity |

|---|---|---|

| Anhydroerythromycin A | Intramolecular dehydration of erythromycin A-6,9-hemiketal. researchgate.net | Inactive. researchgate.netnih.gov |

| Erythromycin A enol ether | Equilibrium with erythromycin A-6,9-hemiketal. researchgate.net | Inactive reservoir. nih.gov |

The acid-catalyzed degradation of erythromycin proceeds through several key intermediates. The initial step is the protonation of the C-9 keto group, which facilitates the nucleophilic attack by the C-6 hydroxyl group. This leads to the formation of an erythromycin-6,9-hemiketal. nih.gov This hemiketal is a central intermediate that can then follow two main pathways.

One pathway involves dehydration to form the stable spiroketal, anhydroerythromycin A. nih.govnih.gov The other pathway involves the formation of an enol ether. Research has indicated that both the enol ether and the anhydro form are in equilibrium with the parent erythromycin, suggesting they are not the final degradation products but rather reversible intermediates. nih.gov The rate-limiting step and the actual irreversible degradation pathway is the slow acid-catalyzed hydrolysis of the glycosidic bond linking the cladinose sugar to the macrolide ring. nih.gov

Modifications to the erythromycin A structure have been a key strategy to improve its acid stability and oral bioavailability. uomus.edu.iq Erythromycin Ethyl Carbonate is one such modification, designed to protect the molecule from gastric acid.

Erythromycin B : This natural analog lacks the C-12 hydroxyl group present in erythromycin A. This structural difference makes it more stable in acidic conditions. uomus.edu.iqresearchgate.net

Clarithromycin (B1669154) : This semisynthetic derivative has a methoxy (B1213986) group at the C-6 position instead of a hydroxyl group. This modification prevents the intramolecular ketal formation, markedly increasing its acid stability compared to erythromycin A. uomus.edu.iqresearchgate.net However, clarithromycin still degrades under acidic conditions, albeit at a slower rate, by losing the cladinose sugar. researchgate.netacs.org

Azithromycin (B1666446) : An azalide antibiotic, azithromycin features a 15-membered macrolide ring where a methyl-substituted nitrogen is incorporated at the 9a position. This structural change completely blocks the intramolecular dehydration pathway that plagues erythromycin A. nih.gov Consequently, azithromycin's degradation occurs much more slowly via acid-catalyzed hydrolysis of the cladinose sugar bond. nih.gov

Table 2: Comparative Acid Stability of Erythromycin Derivatives (pH 2, 37°C)

| Compound | Time for 10% Decay (t₁₀) | Primary Degradation Pathway | Activation Energy (kcal/mol) |

|---|---|---|---|

| Erythromycin A | 3.7 seconds nih.gov | Intramolecular dehydration nih.gov | 15.6 nih.gov |

Oxidative Degradation Studies and Product Identification

Erythromycin and its derivatives can also be degraded through oxidative processes. Advanced oxidation processes (AOPs) are effective in breaking down these complex molecules. Studies on erythromycin A have identified several degradation products resulting from direct ozone attack and hydroxyl radical attack. researchgate.net

Ozonation of erythromycin can lead to products arising from direct ozone interaction with the tertiary amine group of the desosamine (B1220255) sugar, as well as products from radical ion attacks. researchgate.netutexas.edu The reaction with hydroxyl radicals, generated during AOPs like O₃/H₂O₂ or UV/H₂O₂, is less selective and results in a different profile of degradation products. researchgate.net Fenton and Fenton-like techniques, which generate hydroxyl radicals from hydrogen peroxide, can also effectively degrade erythromycin by non-specifically attacking its functional groups.

Identified oxidative degradation products of erythromycin A include demethylated and oxidized forms of the parent molecule, as well as smaller, fragmented structures. researchgate.net

Photolytic Degradation Processes and Photostability Assessment

Photocatalysis is another method used to degrade erythromycin in aqueous environments. This process typically involves a photocatalyst, such as a semiconductor, which upon irradiation generates electron-hole pairs. These can react with water or oxygen to produce highly reactive species like hydroxyl radicals and superoxide (B77818) ions. These reactive species then attack the erythromycin molecule, leading to its degradation and potential mineralization into simpler compounds like CO₂, H₂O, and inorganic acids. The efficiency of photolytic degradation is dependent on factors such as the type of photocatalyst, pH, and the presence of other substances in the solution.

Methodologies for Forced Degradation Studies and Degradant Profiling

Forced degradation studies are a critical component in the development of pharmaceutical products, providing insights into the intrinsic stability of a drug substance. thermofisher.com These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to elicit potential degradation pathways and identify the resulting degradation products. This information is fundamental for developing stability-indicating analytical methods, understanding the chemical properties of the drug molecule, and ensuring the safety and efficacy of the final product.

The methodologies for conducting forced degradation studies on macrolides like Erythromycin Ethyl Carbonate typically involve a systematic approach of exposing the compound to various stressors. The primary goal is to achieve a level of degradation (typically 5-20%) that is sufficient for the detection and characterization of degradants without completely destroying the parent molecule.

Stress Conditions

Commonly employed stress conditions in the forced degradation of erythromycin derivatives include:

Acid Hydrolysis: Erythromycin and its esters are known to be highly sensitive to acidic conditions. nih.govresearchgate.net Studies are typically conducted using dilute hydrochloric acid (e.g., 1N HCl) at room temperature or elevated temperatures for a specific duration. thermofisher.com Under acidic conditions, erythromycin undergoes intramolecular cyclization, leading to the formation of inactive degradation products like anhydroerythromycin A. researchgate.netnih.gov A detailed kinetic study on the acidic degradation of Erythromycin A and Erythromycin A 2'-ethyl succinate revealed that the actual degradation pathway involves the slow loss of the cladinose sugar. nih.gov

Base Hydrolysis: Alkaline conditions are also used to induce degradation. A study on Erythromycin Ethylsuccinate (EES) utilized sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at 80°C. mit.edu Significant degradation is often observed under basic conditions. impactfactor.org

Oxidation: Oxidative stress is applied using reagents like hydrogen peroxide (H2O2). For instance, EES was subjected to 30% H2O2 at 80°C. mit.edu Advanced oxidation processes (AOPs) involving ozone (O3), UV light, and H2O2 have also been studied to identify degradation products, which can result from direct ozone attack or reactions with hydroxyl radicals. researchgate.net

Thermal Stress: To evaluate the effect of heat, the solid drug substance or a solution is exposed to high temperatures, often in a controlled oven. For example, EES was heated to 80°C for 48 hours. mit.edu

Photolytic Stress: Photostability is assessed by exposing the compound to ultraviolet (UV) or fluorescent light to determine its susceptibility to degradation upon light exposure. A study on EES involved exposure to UV light at 254 nm for 48 hours. mit.edu

The following table summarizes typical conditions used in forced degradation studies for erythromycin derivatives.

| Stress Condition | Reagent/Condition | Duration & Temperature |

| Acid Hydrolysis | 1N Hydrochloric Acid | 1 week at room temperature |

| Base Hydrolysis | 0.1 M Sodium Hydroxide | 48 hours at 80°C |

| Oxidation | 30% Hydrogen Peroxide | 48 hours at 80°C |

| Thermal Degradation | Heat | 48 hours at 80°C |

| Photodegradation | UV light | 48 hours at 254 nm |

Degradant Profiling and Analytical Techniques

Following exposure to stress conditions, the resulting mixtures are analyzed to separate, identify, and quantify the degradation products. The development of a stability-indicating analytical method is crucial for this purpose.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating erythromycin and its degradants. thermofisher.commit.edunih.gov

Method Development: A typical HPLC method involves optimizing parameters such as the column, mobile phase composition, pH, and flow rate to achieve adequate separation of the parent drug from all potential impurities and degradation products. mit.edu For example, a stability-indicating HPLC method for Erythromycin Ethylsuccinate used an X-Terra™ C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) dihydrogen phosphate (B84403) buffer. mit.edu

Detection: UV detection is commonly used, with the wavelength set to maximize the response for erythromycin and its related substances (e.g., 205 nm or 215 nm). mit.eduresearchgate.net However, since the UV absorption of erythromycin and its impurities can be low, large sample amounts may be required for sufficient sensitivity with UV detection alone. thermofisher.com

Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for degradant profiling. thermofisher.com

Identification: MS detection allows for the putative identification of degradation products based on their mass-to-charge ratio (m/z), even when reference standards are unavailable. thermofisher.com This is particularly advantageous in early drug development. thermofisher.com

Sensitivity and Specificity: LC-MS methods can be significantly more sensitive than LC-UV methods, requiring much smaller sample injection volumes. thermofisher.com Mass spectrometry also resolves issues of co-elution that might occur in UV-based methods, as long as the co-eluting compounds have different molecular masses. thermofisher.com

The results from a forced degradation study on Erythromycin Ethylsuccinate, a closely related compound, are presented below, indicating the percentage of degradation under various stress conditions.

| Stressor | % Degradation of Erythromycin Ethylsuccinate |

| Acid (0.1 M HCl, 80°C, 48h) | 12.4% |

| Base (0.1 M NaOH, 80°C, 48h) | 18.2% |

| Oxidation (30% H2O2, 80°C, 48h) | 25.6% |

| Thermal (80°C, 48h) | 4.1% |

| UV Light (254 nm, 48h) | 3.2% |

Data adapted from studies on Erythromycin Ethylsuccinate. mit.edu

Through these comprehensive studies, a profile of potential degradation products is established. For instance, studies on Erythromycin A have identified degradation products arising from direct ozone attack on the dimethyl-amino group or from hydroxyl radical attacks during advanced oxidation processes. researchgate.net The accepted model for degradation in acidic solution involves Erythromycin A being in equilibrium with Erythromycin A enol ether and anhydroerythromycin A. nih.gov

By employing these methodologies, a thorough understanding of the stability of Erythromycin Ethyl Carbonate can be achieved, facilitating the development of a stable formulation and a robust analytical method for quality control.

Advanced Analytical Methodologies for Erythromycin Ethyl Carbonate Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of pharmaceutical analysis, and several techniques are utilized in the study of erythromycin (B1671065) ethyl carbonate.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the assay and purity assessment of erythromycin and its derivatives. Reversed-phase HPLC methods are commonly developed for this purpose. nih.gov A typical isocratic HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724), methanol (B129727), 0.2 M ammonium (B1175870) acetate, and water. nih.gov Such methods are capable of selectively quantifying erythromycins A, B, and C, along with other related epimers and degradation products, often within a short chromatographic run time of about 15 minutes. nih.gov For the analysis of enteric-coated tablet formulations, an isocratic HPLC method with UV detection at 205 nm has been described. nih.gov This method employs a C18 polymeric column and a mobile phase of potassium phosphate (B84403) dibasic buffer (pH 9) and acetonitrile. nih.govresearchgate.net

Table 1: Example HPLC Method Parameters for Erythromycin Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | µBondapak C18 | C18 Polymeric |

| Mobile Phase | Acetonitrile-methanol-0.2 M ammonium acetate-water (45:10:10:35) | 0.02 M potassium phosphate dibasic buffer (pH 9): acetonitrile (60:40) |

| Detection | Not specified | UV at 205 nm |

| Flow Rate | Not specified | 1 mL/min |

| Application | Determination of erythromycin and related compounds | Identification and quantitation in enteric-coated tablets |

Stability-indicating HPLC methods are crucial for monitoring the degradation of erythromycin ethyl carbonate under various stress conditions. These methods are designed to separate the intact drug from its degradation products, thus providing a clear picture of the drug's stability. nih.gov For instance, a stability-indicating HPLC method for erythromycin stearate (B1226849) tablets was developed using a Waters XBridge C18 column and a gradient mobile phase of 0.4% ammonium hydroxide (B78521) in water and methanol. nih.gov This method effectively separated erythromycin from its degradation products formed under acidic, basic, and oxidative stress. nih.gov Forced degradation studies, often a part of developing these methods, involve exposing the drug to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.govthermofisher.com The ability of the HPLC method to resolve the parent drug from these forced degradation products demonstrates its stability-indicating capability. nih.gov

While HPLC is predominant, other chromatographic techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also find application in the research of erythromycin and its derivatives. GC analysis of ethylene (B1197577) carbonate and ethyl methyl carbonate, which are structurally related to the ethyl carbonate moiety of the title compound, has been performed using a TG-35MS capillary GC column. cromlab-instruments.es

TLC is a valuable tool for the separation and identification of erythromycin and related macrolide antibiotics. uonbi.ac.ke Different mobile phases can be employed to achieve separation on silica (B1680970) gel plates. uonbi.ac.ke For instance, a mobile phase of diisopropyl ether-methanol-25% ammonia (B1221849) (75:35:2) has been used to separate various erythromycin components and degradation products. uonbi.ac.ke TLC can also be used to monitor the progress of chemical reactions, such as in the synthesis of erythromycin succinate (B1194679), using a solvent system of 10% methanol in methylene (B1212753) chloride. google.com For quantitative analysis, high-performance thin-layer chromatography (HPTLC) methods have been developed. researchgate.net After separation, the spots can be visualized by spraying with reagents like 10% sulfuric acid and heating, followed by quantification using a TLC scanner. researchgate.net

Mass Spectrometry Applications in Degradation Product Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification of degradation products of erythromycin. lcms.cz This hyphenated technique provides molecular weight information and fragmentation patterns of the separated compounds, enabling their structural elucidation. nih.gov In studies of erythromycin A degradation, LC-MS has been used to identify various decomposition products formed under different pH conditions. nih.gov Tandem mass spectrometry (MS/MS) offers even more detailed structural information by fragmenting selected ions. nih.gov

Forced degradation studies coupled with LC-MS are instrumental in characterizing the impurity profile of erythromycin. lcms.cz This approach allows for the putative identification of impurities even when reference standards are unavailable, by comparing the mass-to-charge ratios of the observed peaks with the molecular weights of expected byproducts or degradants. lcms.cz LC-MS has been successfully used to identify novel related substances in erythromycin samples, including degradation products like pseudoerythromycin A enol ether. researchgate.net

Spectroscopic Methods for Quantitative Analysis and Characterization

Spectroscopic methods are widely used for the quantitative analysis and characterization of erythromycin and its derivatives. UV-Visible spectrophotometry offers a simple and rapid method for the determination of erythromycin in pharmaceutical dosage forms. jfda-online.com A common method involves measuring the absorbance at a specific wavelength, such as 285 nm, or using a first derivative measurement at 300 nm. jfda-online.com Another approach involves the formation of a charge-transfer complex with an acceptor molecule like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which results in a colored product that can be quantified spectrophotometrically. derpharmachemica.com

Fourier Transform Infrared (FT-IR) spectroscopy provides a non-destructive and environmentally friendly method for the quantification of erythromycin in solid dosage forms. This technique avoids the use of solvents and complex sample preparation, relying on the measurement of the band area in a specific region of the FT-IR spectrum.

Table 2: Spectroscopic Methods for Erythromycin Analysis

| Technique | Wavelength/Region | Application |

|---|---|---|

| UV-Visible Spectrophotometry | 285 nm (direct), 300 nm (first derivative) | Quantitative analysis in dosage forms |

| UV-Visible Spectrophotometry (Charge-Transfer Complex) | 464 nm | Quantitative determination |

| FT-IR Spectroscopy | 1743–1697 cm⁻¹ | Quantification in tablets |

Electrophoretic Techniques for Separation of Related Substances

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation and determination of erythromycin and its related substances. nih.gov CE offers high efficiency and resolution, making it suitable for analyzing complex mixtures. A method for the analysis of erythromycin and its related substances, such as erythromycin C, anhydroerythromycin, and N-demethylerythromycin A, involves using a modified phosphate buffer containing an organic solvent like ethanol. nih.gov By applying a high voltage, resolution of these compounds can be achieved in a relatively short time. nih.gov The sensitivity of detection can be enhanced by using a low UV wavelength (e.g., 200 nm) and selecting an injection solvent with lower conductivity than the electrolyte. nih.gov These methods have been shown to be accurate and precise for the quantitative determination of erythromycin and its impurities. nih.gov

Structure Activity Relationship Sar Investigations and Design of Erythromycin Ethyl Carbonate Analogues

Impact of the Ethyl Carbonate Moiety on the Chemical Reactivity of Erythromycin (B1671065)

The addition of an ethyl carbonate moiety to the erythromycin structure, typically at the 2'-hydroxyl group of the desosamine (B1220255) sugar, creates the prodrug Erythromycin Ethyl Carbonate. This modification significantly alters the parent molecule's chemical reactivity and physicochemical properties. The primary purpose of this derivatization is to improve the drug's stability, particularly in acidic environments like the stomach, and to mask its bitter taste.

Furthermore, the ethyl carbonate moiety increases the lipophilicity of the erythromycin molecule. This change in polarity affects its solubility characteristics, making it less soluble in water. The increased lipophilicity can influence the drug's absorption and distribution properties. The modification is designed to be temporary; once absorbed, the ethyl carbonate ester is hydrolyzed by endogenous esterases in the plasma and tissues to release the active erythromycin base.

The reactivity of other functional groups on the macrolide ring can also be indirectly affected. For instance, the protection of the 2'-hydroxyl group can influence the conformation of the desosamine sugar and its orientation relative to the macrolactone ring, which may subtly alter the reactivity of neighboring groups. However, the most profound impact of the ethyl carbonate moiety is its role in stabilizing the molecule against acid-catalyzed degradation and modulating its solubility profile.

Rational Design Principles for Modifying Erythromycin Ethyl Carbonate to Enhance Prodrug Characteristics

The rational design of erythromycin prodrugs, including modifications of the ethyl carbonate form, is guided by several key principles aimed at optimizing therapeutic efficacy. ijpcbs.com The primary objectives are to improve oral bioavailability, enhance stability, and increase patient compliance by masking the unpleasant taste of the parent drug. ijpcbs.comresearchgate.net

Key Design Principles:

Improving Acid Stability: Erythromycin A is notoriously unstable in gastric acid, leading to the formation of inactive byproducts. nih.gov A core principle in designing derivatives like the ethyl carbonate is to mask the hydroxyl groups (particularly at the 2' position) that participate in the degradation pathway. researchgate.net The carbonate ester linkage is designed to be stable at low pH but cleavable at physiological pH. researchgate.net

Masking Bitter Taste: The bitter taste of erythromycin is a significant barrier to patient compliance, especially in pediatric formulations. nih.gov Prodrug strategies aim to create derivatives with low aqueous solubility, which reduces their interaction with taste receptors on the tongue. nih.gov The ethyl carbonate ester significantly lowers the water solubility of erythromycin, effectively masking its taste. nih.gov

Optimizing Lipophilicity for Absorption: The bioavailability of a drug is heavily influenced by its ability to permeate biological membranes. ump.edu.pl Prodrug design involves tuning the lipophilicity of the molecule to strike a balance between aqueous solubility and membrane permeability. ump.edu.pl The addition of the ethyl carbonate group increases the lipophilicity of erythromycin, which can enhance its absorption from the gastrointestinal tract.

Controlled Release via Enzymatic Cleavage: An ideal prodrug should be converted efficiently to the active parent drug at the desired site of action. Erythromycin ethyl carbonate is designed to be hydrolyzed by esterases present in the body. researchgate.net Modifications to the promoiety can alter the rate of this hydrolysis, allowing for the design of drugs with different release profiles. The structure of the carbonate can be modified to either accelerate or slow down esterase recognition and cleavage.

These principles guide the selection of appropriate promoieties to attach to the erythromycin core, with the ethyl carbonate group representing a successful application of these strategies to overcome the inherent limitations of the parent antibiotic. ijpcbs.com

Synthesis and In Vitro Evaluation of Novel Erythromycin Ethyl Carbonate Derivatives

The synthesis of novel erythromycin derivatives often begins with the parent macrolide, erythromycin A, which serves as a versatile starting scaffold. Modifications are strategically introduced to alter its properties. For instance, the creation of an 11,12-cyclic carbonate derivative of erythromycin A can be achieved by reacting erythromycin A with ethylene (B1197577) carbonate in the presence of a catalyst like potassium carbonate. researchgate.netgoogle.comgoogle.com This modification significantly changes the lipophilicity and can lead to better tissue penetration. google.com

Further derivatization can be built upon such modified scaffolds. For example, novel series of 11,12-cyclic carbonate azithromycin (B1666446) derivatives have been designed and synthesized. mdpi.com These syntheses involve multi-step processes that may include protecting key functional groups, introducing new side chains or functionalities, and subsequent deprotection steps. The goal is to create analogues with improved antibacterial activity, particularly against resistant strains. mdpi.com

The in vitro evaluation of these new derivatives is a critical step to determine their potential as therapeutic agents. This typically involves determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. nih.govsrce.hr For example, the antibacterial activities of novel cyclic carbonate derivatives have been tested against strains like Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, and Escherichia coli. mdpi.com

Table 1: Example of In Vitro Antibacterial Activity (MIC, µg/mL) of Novel Derivatives

| Compound | S. aureus (MSSA) | S. aureus (MRSA) | S. pneumoniae | E. coli |

|---|---|---|---|---|

| Erythromycin | 16 | 16 | - | - |

| Azithromycin | 2 | 16 | 2 | 64 |

| Derivative G1 | 2 | - | 1 | 32 |

| Derivative G2 | - | 8 | 2 | 32 |

| Derivative G6 | - | 4 | - | - |

Data is illustrative and synthesized from findings on novel cyclic carbonate derivatives. mdpi.com

The results of these evaluations guide further structure-activity relationship (SAR) studies. For instance, it was found that for certain 11,12-cyclic carbonate azithromycin derivatives, the nature of the glycosyl group at the 3-O-position was crucial for activity, with monosaccharide side chains showing better activity than bulkier disaccharide side chains. mdpi.com This suggests that the size and nature of substituents can significantly impact how the molecule interacts with the bacterial ribosome. mdpi.com

The synthesis of erythromycin derivatives is profoundly influenced by stereochemistry due to the numerous chiral centers present in the macrolide core. google.com Erythromycin A itself has ten stereocenters, leading to a multitude of possible stereoisomers. google.com Any synthetic modification must proceed with a high degree of stereocontrol to ensure the desired biological activity, as different stereoisomers can have vastly different pharmacological properties.

During the synthesis of derivatives, reactions must be highly stereoselective. For example, in the total synthesis of erythromycin B, an aldol (B89426) reaction was used to construct a key segment of the macrolide backbone with excellent stereoselectivity (>40:1). acs.org Similarly, the reduction of a hydroxy ketone intermediate proceeded stereoselectively (9:1) to give the desired anti diol. acs.org These examples highlight the necessity of carefully choosing reagents and reaction conditions to control the formation of specific stereoisomers.

When introducing new functional groups or building upon the erythromycin scaffold, the inherent stereochemistry of the starting material dictates the stereochemical outcome of the product in stereospecific reactions. ethz.ch Even subtle changes in substitution on the molecule, sometimes more than five atoms away from the reacting center, can affect the diastereofacial selectivity of reactions. acs.org Therefore, a deep understanding of the three-dimensional structure of the intermediates and the mechanisms of the reactions is crucial for the successful synthesis of complex derivatives. mcmaster.ca

Erythromycin ethyl carbonate is a prodrug that relies on enzymatic hydrolysis by esterases to release the active erythromycin. researchgate.net The rate and extent of this bioactivation are critical for the drug's pharmacokinetic profile. Modifications to the carbonate or ester promoiety can significantly alter its recognition and cleavage by erythromycin esterases (EreA, EreB), which are enzymes that hydrolyze the macrolactone ring and can confer antibiotic resistance. researchgate.netebi.ac.uk

The substrate specificity of these esterases varies. For example, the EreB enzyme has a broader substrate profile than EreA and can metabolize semisynthetic derivatives. ebi.ac.uk This indicates that structural changes to the erythromycin molecule can directly impact its susceptibility to enzymatic hydrolysis.

In the context of prodrug design, the goal is to create an ester or carbonate linkage that is stable in the GI tract but readily cleaved by plasma or tissue esterases. The chemical structure of the promoiety influences this hydrolysis profile. Factors that can be modified include:

Steric Hindrance: Increasing the steric bulk around the ester linkage can hinder the approach of the esterase enzyme, slowing down the rate of hydrolysis.

Electronic Effects: The electronic properties of the promoiety can affect the susceptibility of the carbonyl carbon to nucleophilic attack by the enzyme's active site.

By systematically modifying the promoiety and studying the resulting hydrolysis rates, it is possible to fine-tune the release characteristics of the active drug, thereby optimizing its therapeutic window and duration of action.

Computational Chemistry and Molecular Modeling in Erythromycin Ethyl Carbonate Derivative Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel erythromycin derivatives. nih.gov These methods allow researchers to simulate and predict the behavior of molecules at an atomic level, providing insights that can guide synthetic efforts and reduce the need for extensive trial-and-error experimentation.

Molecular dynamics (MD) simulations can be used to model the interaction between erythromycin derivatives and their biological target, the bacterial ribosome. nih.gov By simulating the binding of different analogues to the ribosomal exit tunnel, researchers can understand how structural modifications affect binding affinity and conformational changes. For example, modeling has been used to study how introducing new functional groups at the 3'-N-position of the desosamine sugar could lead to tighter binding or even covalent bond formation with the ribosome, potentially enhancing antibacterial activity. nih.gov

These computational approaches can explain experimental observations. For instance, when in vitro binding assays showed that a particular erythromycin analog demonstrated superior binding, MD simulations were conducted to model its complex with the ribosome, providing a structural basis for the observed effect. nih.gov Such studies help in understanding the structure-activity relationships and in designing next-generation derivatives with improved potency and target specificity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ethernet.edu.et In the context of erythromycin ethyl carbonate derivatives, QSAR models can be developed to predict the antibacterial potency of newly designed analogues before they are synthesized.

To build a QSAR model, a set of known erythromycin derivatives with measured biological activity (e.g., MIC values) is used as a training set. For each molecule, a variety of physicochemical properties and structural features, known as molecular descriptors, are calculated. These descriptors can include parameters related to:

Lipophilicity: (e.g., logP)

Electronic properties: (e.g., atomic charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Topological indices: (which describe molecular branching and shape)

Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to find the best correlation between a combination of these descriptors and the observed biological activity. ethernet.edu.et The resulting QSAR equation can then be used to predict the activity of hypothetical new derivatives. This approach helps in prioritizing the synthesis of compounds that are most likely to be active, thereby making the drug discovery process more efficient. nih.gov

Molecular Docking and Dynamics Simulations for Prodrug-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as the prodrug erythromycin ethyl carbonate, and a protein, typically an enzyme responsible for its activation. These methods provide detailed insights into the binding mode, affinity, and stability of the prodrug-enzyme complex, which are crucial for understanding the mechanism of enzymatic hydrolysis and for the rational design of more efficient prodrug analogues.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. For erythromycin ethyl carbonate, this involves docking the prodrug into the catalytic site of a relevant esterase, such as human carboxylesterase (hCE). The process helps in identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. The scoring functions used in docking algorithms estimate the binding affinity, providing a rank-ordering of different potential binding poses or even different analogues.

Human carboxylesterases, particularly hCE1 and hCE2, are the primary enzymes responsible for the hydrolysis of ester prodrugs in the body. nih.govnih.gov These enzymes possess a catalytic triad (B1167595) typically composed of serine, histidine, and a glutamic or aspartic acid residue. nih.gov The docking of an erythromycin ester prodrug into the active site of an hCE would aim to position the ester linkage in proximity to the catalytic serine residue, facilitating the nucleophilic attack required for hydrolysis. The substrate specificity of these enzymes is a critical factor; hCE1 generally hydrolyzes substrates with smaller alcohol and larger acyl moieties, whereas hCE2 accommodates larger alcohol groups and smaller acyl groups. nih.gov Given that erythromycin constitutes a large alcohol moiety, it is plausible that hCE2 would be more involved in the hydrolysis of its small acyl ester derivatives.

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the prodrug-enzyme complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein in a simulated physiological environment. These simulations can reveal conformational changes in the enzyme upon prodrug binding, the stability of key interactions identified in docking, and the role of solvent molecules in the binding process.

For erythromycin ethyl carbonate, an MD simulation would track the trajectory of the prodrug within the esterase's active site, helping to confirm whether the binding pose predicted by docking is stable. Furthermore, MD simulations can be used to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) can be combined with MD simulations to model the enzymatic reaction itself, providing insights into the transition state and the energy barrier of the hydrolysis reaction. nih.gov

A study combining constant pH molecular dynamics (CpHMD) and QM/MM metadynamics on the hydrolysis of erythromycin by the bacterial esterase EreC has detailed the catalytic mechanism. nih.gov It highlighted the roles of specific amino acid residues, such as Glu78 and Glu300, in modulating the conformational changes necessary for catalysis and confirmed the role of a His50-Glu47 catalytic dyad. nih.gov Such detailed mechanistic understanding is invaluable for the design of analogues with tailored activation rates.

The table below presents hypothetical data from a molecular docking and MD simulation study of an erythromycin ester prodrug with a human carboxylesterase, illustrating the type of information that can be obtained from such computational analyses.

| Parameter | Value | Description |

| Docking Score | -9.5 kcal/mol | Predicted binding affinity from molecular docking. A more negative value indicates a stronger predicted binding. |

| Key Interacting Residues | Ser202, His431, Glu318, Trp235 | Amino acid residues in the enzyme's active site forming significant interactions with the prodrug. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the prodrug and the enzyme. |

| RMSD of Prodrug | 1.2 Å | Root Mean Square Deviation of the prodrug's atomic positions during the MD simulation, indicating its stability in the binding pocket. |

| Binding Free Energy (MM/PBSA) | -45.7 kcal/mol | Calculated binding free energy from MD simulation, providing a more accurate measure of binding affinity. |

Advanced Research Directions and Emerging Applications of Erythromycin Ethyl Carbonate Research

Use of Erythromycin (B1671065) Ethyl Carbonate in the Development of Advanced In Vitro Biopharmaceutical Models

The study of erythromycin ethyl carbonate is instrumental in refining advanced in vitro biopharmaceutical models designed to predict the in vivo performance of orally administered drugs. These models are crucial for understanding the complex interplay between a drug's physicochemical properties and the physiological environment of the gastrointestinal (GI) tract.

Dissolution and Release Models: Standard in vitro dissolution apparatus, such as the USP rotating basket method, are employed to characterize the release profile of erythromycin prodrugs like the ethyl carbonate and stearate (B1226849) esters. who.int Studies on various erythromycin formulations reveal significant variability in dissolution rates depending on the specific salt or ester form, the formulation's excipients, and the pH of the dissolution medium. who.intfrontiersin.org For instance, research on film-coated erythromycin stearate tablets has shown poor dissolution characteristics and high inter-brand variability, which can be correlated with in vivo bioavailability. who.int Enteric-coated erythromycin base tablets, designed to bypass the acidic stomach, generally show better performance. who.int The dissolution kinetics of erythromycin stearate have been shown to follow different models (e.g., Weibull, Higuchi) depending on the pH, indicating that the release mechanism can be complex and diffusion-controlled under certain conditions. researchgate.net These findings underscore the importance of using biorelevant dissolution media (e.g., with specific pH values like 5.5 or 6.8) to accurately predict how a prodrug like erythromycin ethyl carbonate will dissolve and release the active drug in different segments of the intestine. frontiersin.orgresearchgate.net

Intestinal Permeability and Metabolism Models: The Caco-2 cell line, a human colon epithelial cancer cell line, serves as a gold standard in vitro model for predicting human intestinal absorption. nih.gov These cells form a monolayer with tight junctions, mimicking the intestinal barrier and allowing for the study of both paracellular (between cells) and transcellular (through cells) transport pathways. nih.govresearchgate.net Research on erythromycin using intestinal epithelial cell models has demonstrated its potential to increase intestinal permeability, an effect that can be concentration-dependent. nih.govmdpi.com Such models are critical for evaluating how the ethyl carbonate promoiety might influence the permeability and potential cytotoxicity of the erythromycin molecule. nih.gov Furthermore, these in vitro systems can be used to investigate first-pass metabolism, although Caco-2 cells notably lack high expression of certain enzymes like CYP3A4, which is abundant in the intestine. nih.govmdpi.com

Gut Microbiome Interaction Models: There is growing recognition of the profound impact of antibiotics on the gut microbiome. In vitro and preclinical models are being used to explore these interactions. Studies on erythromycin and its ethylsuccinate ester have shown that long-term exposure can alter the composition of the gut microbiome, which in turn can influence host metabolism, including glucose regulation. kcl.ac.ukmdpi.com These models allow researchers to investigate how erythromycin ethyl carbonate might be metabolized by gut bacteria and how its presence could shift the balance of microbial communities. For example, studies have identified specific bacterial taxa and metabolic pathways that are significantly altered following erythromycin treatment. kcl.ac.uk

The data gathered from applying these models to erythromycin ethyl carbonate helps build a comprehensive biopharmaceutical profile, enabling scientists to create more accurate predictive tools for future drug development.

| In Vitro Model | Application to Erythromycin Esters | Key Findings/Insights |

|---|---|---|

| USP Dissolution Apparatus | Characterizing release profiles of stearate and enteric-coated formulations. who.intfrontiersin.org | Dissolution is highly dependent on formulation and pH; correlates with in vivo bioavailability. who.intresearchgate.net |

| Caco-2 / T84 Cell Monolayers | Assessing intestinal permeability, transport mechanisms, and cytotoxicity. nih.govnih.gov | Erythromycin can increase epithelial permeability; models are used to predict absorption. nih.govmdpi.com |

| Preclinical Gut Microbiome Models | Evaluating the impact of erythromycin ethylsuccinate on microbial composition. kcl.ac.ukmdpi.com | Macrolide exposure alters gut microbiota, which can affect host metabolic regulation. kcl.ac.uk |

Role of Carbonate Esters in Targeted Drug Delivery System Research (e.g., chemical design of stimuli-responsive prodrugs)

The carbonate ester linkage, as seen in erythromycin ethyl carbonate, is a versatile tool in the design of advanced drug delivery systems. Its chemical properties allow for the creation of prodrugs that can be tailored for targeted release, improved stability, and enhanced therapeutic efficacy.

Carbonate esters are integral to the development of stimuli-responsive systems, where the active drug is released in response to specific physiological or pathological triggers. For example, researchers have designed systems where a carbonate ester is combined with a disulfide bond. who.int This design allows the prodrug to remain stable in the bloodstream but quickly release the active therapeutic agent in a reductive environment, such as that found inside tumor cells. who.int This approach has been successfully used to turn hydrophobic camptothecin-unsaturated fatty acid prodrugs into nanoaggregates that show potent in vivo antitumor activity. who.int

Furthermore, carbonate esters are used to create polymer-drug conjugates. Functionalized six-membered cyclic carbonate monomers can be equipped with various drug molecules through ester linkages. frontiersin.orgkcl.ac.uk These monomers can then undergo ring-opening polymerization to form polycarbonates that act as macromolecular carriers. kcl.ac.uk This strategy allows for a controllable drug-to-polymer ratio and the potential for creating biodegradable materials for sustained drug delivery. kcl.ac.uknih.gov The stability of the carbonate bond is a key consideration in these designs. Studies on carbonate-based closomers (polyhedral boranes) have shown that the carbonate bond is hydrolytically stable over a wide pH range (pH 2-12), which allows for a more tunable and controlled release system for the pharmaceutical payload. nih.gov

Application of Erythromycin Ethyl Carbonate Scaffold in Medicinal Chemistry for Novel Chemical Entity Discovery

The erythromycin macrolide scaffold is a proven platform for the discovery of new antibacterial agents. The multifunctional core of erythromycin, with its various reactive and non-reactive sites, allows for extensive chemical modification. cutm.ac.in Medicinal chemists use the naturally occurring macrocycle as a starting point for semisynthesis, modifying peripheral substituents to enhance activity, broaden the spectrum, or overcome resistance mechanisms. cutm.ac.in

The development of ketolides, such as telithromycin (B1682012) and cethromycin, represents a key success in this area. These derivatives are synthesized from the erythromycin scaffold and feature modifications designed to improve their binding to the bacterial ribosome and evade common resistance mechanisms like efflux and methylase-mediated resistance. cutm.ac.in Research has explored modifications at numerous positions on the scaffold, including the C10-methyl group and the C13-ethyl group, to generate novel analogues. cutm.ac.in The erythromycin ethyl carbonate structure can serve as a scaffold itself, where the core macrolide provides the antibacterial framework while the ethyl carbonate group at the 2'-position could be further modified or used as a handle for conjugation to other molecules, potentially leading to the discovery of new chemical entities with unique therapeutic properties.

Green Chemistry Approaches in the Synthesis and Production of Erythromycin Ethyl Carbonate

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact, and the synthesis of compounds like erythromycin ethyl carbonate is a target for such improvements. eurekaselect.com Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. researchgate.neteurekaselect.com

Key green chemistry strategies applicable to the synthesis of erythromycin ethyl carbonate include:

Catalysis: Utilizing catalytic reactions, including biocatalysis (enzymatic catalysis), can lead to more efficient and selective syntheses. researchgate.netmdpi.com Enzymes operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts, thereby improving atom economy. researchgate.netresearchgate.net This approach offers a sustainable alternative to traditional chemical catalysts.

Green Solvents: A significant portion of waste in pharmaceutical manufacturing comes from solvents. mdpi.com Green chemistry promotes the use of environmentally benign solvents such as water, ethanol, or supercritical CO2, or even solvent-free reaction conditions where possible. researchgate.netmdpi.com

Atom Economy: The synthesis route should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net This involves choosing reactions that are highly efficient and avoid the use of large excess of reagents or protective groups.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or continuous flow processing can significantly reduce reaction times and energy consumption compared to traditional batch processing. researchgate.netmdpi.com

By applying these principles, the production of erythromycin ethyl carbonate can be made more cost-effective, safer, and environmentally sustainable. researchgate.net

Future Perspectives in Prodrug Design Beyond Erythromycin Ethyl Carbonate, Informed by its Research

The research and clinical experience with erythromycin ethyl carbonate and other erythromycin prodrugs provide valuable lessons that inform the future of prodrug design. A primary goal of creating prodrugs like the 2'-ethyl succinate (B1194679) was to mask the bitter taste of erythromycin for pediatric formulations. nih.gov However, the hydrolysis of this prodrug back to the active, bitter-tasting drug in the medicine bottle remains a challenge. nih.gov This highlights a critical consideration for future prodrug design: ensuring stability in the formulation while allowing for efficient cleavage in vivo.

Future prodrug design will likely focus on:

Enhanced Stability and Solubility: Developing prodrugs with improved stability in various pH environments to prevent premature degradation in the stomach and ensure stability during storage. nih.govnih.gov

Targeted Activation: Creating "pro-prodrugs" or multi-stage prodrugs that require a sequence of specific enzymatic or chemical triggers for activation, offering greater control over where and when the active drug is released. nih.gov

Overcoming Drug Resistance: Designing prodrugs that can bypass bacterial resistance mechanisms. This could involve conjugating the antibiotic to molecules that facilitate entry into the bacterial cell or inhibit resistance enzymes.

Multifunctional Prodrugs: Combining an antibiotic with another therapeutic agent in a single prodrug molecule to achieve synergistic effects or treat co-existing conditions.

The knowledge gained from the stability, hydrolysis kinetics, and biopharmaceutical properties of the ethyl carbonate ester of erythromycin serves as a crucial foundation for the rational design of the next generation of more effective and patient-friendly antibiotic therapies.

Q & A

Q. How does pH influence the chemical stability of erythromycin ethyl carbonate in solution formulations, and what methodological approaches are recommended to assess this?

Erythromycin ethyl carbonate's stability is pH-dependent, with degradation accelerating in acidic or alkaline conditions. To evaluate this, researchers should:

- Prepare buffer solutions across a pH range (e.g., 3.0–8.0) and monitor degradation kinetics using high-performance liquid chromatography (HPLC) .

- Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) to model long-term stability, comparing degradation products via mass spectrometry.

- Include control groups with inert solvents (e.g., dimethyl isosorbide) to isolate pH-specific effects .

Q. What are the common catalytic systems employed in the synthesis of erythromycin ethyl carbonate derivatives, and how do reaction conditions impact yield and purity?

Synthesis routes include:

- Transesterification : Using dimethyl carbonate and ethanol with base catalysts (e.g., K₂CO₃) under mild conditions (60–80°C), yielding >85% purity .

- Palladium-catalyzed carbonylation : Ethyl nitrite and carbon monoxide react with Pd-based catalysts, requiring rigorous temperature control (100–120°C) to minimize byproducts .

- Critical parameters: Catalyst loading (0.5–2.0 mol%), solvent polarity, and reaction time. Gas chromatography-mass spectrometry (GC-MS) is recommended for purity analysis .

Advanced Research Questions

Q. How can response surface methodology (RSM) and analysis of variance (ANOVA) be applied to optimize erythromycin ethyl carbonate production parameters in bioreactor systems?

- RSM Design : Use a central composite design to test variables (e.g., agitation rate, aeration, pH) and model interactions. For example, a 3³ factorial design can identify optimal oxygen uptake rates for maximizing yield .

- ANOVA Application : Statistically validate model significance (p < 0.05) and quantify contributions of each parameter (e.g., pH accounts for 40% variance in yield). Post-hoc tests (e.g., Tukey’s HSD) resolve pairwise differences .

- Validation : Confirm predictions with triplicate runs under optimized conditions and compare with baseline yields.

Q. What experimental design considerations are critical when evaluating the long-term stability of erythromycin ethyl carbonate under varying storage conditions, and how should conflicting stability data from accelerated vs. real-time studies be reconciled?

- Design : Use a split-plot design to test temperature (4°C, 25°C, 40°C) and humidity (60%, 75%) levels. Analyze samples at intervals (0, 3, 6, 12 months) using validated HPLC methods .

- Reconciling Data : Apply the Arrhenius equation to extrapolate accelerated results, but validate with real-time data. Discrepancies may arise from non-Arrhenius behavior (e.g., phase transitions); use kinetic modeling (e.g., Weibull distribution) to address non-linear degradation .

Q. What strategies are recommended for managing and presenting large datasets generated during erythromycin ethyl carbonate formulation development?

- Data Segmentation : Store raw data (e.g., HPLC chromatograms, spectral scans) in appendices or supplementary materials. Processed data (e.g., degradation rates, purity percentages) should be summarized in tables with error margins .

- Metadata Documentation : Record experimental conditions (e.g., batch numbers, equipment calibration dates) to ensure reproducibility .

- Statistical Transparency : Report confidence intervals and effect sizes for critical comparisons (e.g., solvent vs. pH effects) .

Q. How should researchers approach systematic literature reviews to identify knowledge gaps in erythromycin ethyl carbonate pharmacology while ensuring methodological rigor?